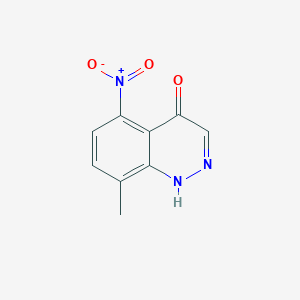

8-Methyl-5-nitrocinnolin-4(1H)-one

Description

Overview of Cinnoline (B1195905) Heterocycles in Contemporary Organic Chemistry

Cinnoline (1,2-diazanaphthalene) is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. researchgate.netwikipedia.org This arrangement of atoms imparts a unique electronic and structural character, making cinnoline and its derivatives valuable entities in organic synthesis and medicinal chemistry. nih.govchemenu.com The chemistry of cinnolines has been a subject of interest since its discovery by Richter in 1883. wikipedia.orgresearchgate.net These compounds are isosteric isomers of other important heterocycles like quinoline (B57606) and quinazoline, and their synthesis and reactivity continue to be active areas of investigation. researchgate.netnih.gov The presence of two adjacent nitrogen atoms in the heterocyclic ring makes the cinnoline system a versatile scaffold for constructing complex molecules with a wide array of potential applications. chemenu.comresearchgate.net

Significance of Substituted Cinnolinone Frameworks in Advanced Chemical Research

Within the broader family of cinnolines, the cinnolin-4(1H)-one framework is of particular importance. This substructure, featuring a carbonyl group at the C-4 position, acts as a pivotal building block in the development of novel compounds. The reactivity of the cinnolinone ring, combined with the diverse array of substituents that can be introduced at various positions, allows for the fine-tuning of molecular properties. Researchers have explored numerous synthetic routes to access these frameworks, often as precursors to compounds with interesting biological activities. nih.govrsc.org The investigation into substituted cinnolinones is driven by the quest for new molecular entities with specific electronic, physical, and chemical characteristics.

Positioning of 8-Methyl-5-nitrocinnolin-4(1H)-one within Current Cinnolinone Derivative Studies

This compound is a specific derivative that embodies the key features of substituted cinnolinones. Its structure is characterized by a methyl group at position 8 and a nitro group at position 5. These substituents are expected to significantly influence the molecule's physicochemical properties and reactivity. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group, combined with their specific placement on the benzene portion of the ring system, create a unique electronic profile. This compound serves as an interesting case study for understanding the interplay of substituent effects on the cinnolinone core. While it may not be as extensively studied as some other derivatives, its structure is representative of the types of molecules being explored in the broader context of heterocyclic chemistry research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its identification and for predicting its behavior in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₇N₃O₃ |

| Molecular Weight | 205.17 g/mol |

| CAS Number | 5375-23-5 |

| Melting Point | 255-256 °C chemicalbook.com |

| Boiling Point (Predicted) | 459.2 ± 55.0 °C chemicalbook.com |

Synthesis and Characterization

The synthesis of cinnolin-4(1H)-ones can be achieved through various established chemical transformations. While specific literature detailing the synthesis of this compound is not widely available, a plausible route can be inferred from general methods for cinnoline synthesis.

A common and versatile method involves the cyclization of appropriately substituted arylhydrazones. For this compound, a potential synthetic pathway would start from a substituted aniline, which is then converted into a diazonium salt, followed by a reaction to form a hydrazone that can undergo intramolecular cyclization.

The characterization of the final compound would rely on a combination of spectroscopic techniques to confirm its structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. Key peaks would include strong absorptions for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1360-1340 cm⁻¹), the C=O stretching of the lactam carbonyl group (around 1650 cm⁻¹), N-H stretching (around 3200-3000 cm⁻¹), and C-H stretching for the aromatic and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. One would expect to see signals in the aromatic region corresponding to the protons on the benzene ring, a singlet for the methyl group, and a broad signal for the N-H proton.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon, carbons of the aromatic ring, and the methyl carbon.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 205, corresponding to the molecular formula C₉H₇N₃O₃.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups and the aromatic system.

The Cinnolinone Ring: The lactam-like N-H group can undergo deprotonation in the presence of a base, allowing for N-alkylation or other modifications at the N-1 position. The carbonyl group can potentially participate in reduction or condensation reactions under specific conditions.

The Nitro Group: The nitro group at position 5 is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group by a suitable nucleophile under forcing conditions. The nitro group itself can be reduced to an amino group, which would open up a wide range of further chemical transformations.

The Methyl Group: The methyl group at position 8 is a weak electron-donating group. It can potentially undergo oxidation or halogenation at the benzylic position under radical conditions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

8-methyl-5-nitro-1H-cinnolin-4-one |

InChI |

InChI=1S/C9H7N3O3/c1-5-2-3-6(12(14)15)8-7(13)4-10-11-9(5)8/h2-4H,1H3,(H,11,13) |

InChI Key |

JIEGKBBUOXKQDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=NN2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 8 Methyl 5 Nitrocinnolin 4 1h One

Mechanistic Studies of Cinnolinone Ring Formation Reactions

The synthesis of the cinnoline (B1195905) ring system can be achieved through various methods, often involving the cyclization of suitably substituted aryl precursors. researchgate.net These reactions are crucial for the formation of the core structure of 8-Methyl-5-nitrocinnolin-4(1H)-one.

Electrophilic Aromatic Substitution Pathways Relevant to Cinnolines

The formation of the cinnoline nucleus can be approached through electrophilic cyclization of diazonium salts derived from ortho-alkenyl or ortho-alkynyl anilines. While not a direct electrophilic substitution on a pre-existing aromatic ring to form the heterocycle, the intramolecular cyclization step involves the attack of an electrophilic diazonium group onto the aromatic ring. The substituent on the benzene (B151609) ring significantly influences the cyclization process. researchgate.net

In a related context, the nitration of quinoline (B57606) derivatives, which are structurally similar to cinnolines, has been studied. For instance, the nitration of 7-methylquinoline (B44030) predominantly yields the 8-nitro derivative. brieflands.com This suggests that in the synthesis of this compound, the nitro group is likely introduced at a late stage on a pre-formed methyl-cinnolinone scaffold through an electrophilic nitration reaction. The directing effects of the existing methyl group and the heterocyclic ring system would govern the position of nitration.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Nitro-Substituted Aromatic Rings

The presence of a nitro group on the aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group, being a strong electron-withdrawing group, activates the ring towards attack by nucleophiles. This is a common feature in nitro-substituted aromatic compounds.

A well-established mechanism for this type of reaction is the Vicarious Nucleophilic Substitution of hydrogen (VNS). In this reaction, a nucleophile attacks an electron-deficient aromatic ring, like a nitroquinoline, at a position ortho or para to the nitro group. nih.gov This leads to the formation of a σH-adduct, which then eliminates a hydrogen atom to restore aromaticity. nih.gov In the case of 8-nitroquinolines, amination has been observed to occur at the C7 position, which is ortho to the nitro group. nih.gov It is plausible that this compound could undergo similar VNS reactions, with nucleophiles potentially attacking the position adjacent to the nitro group.

Furthermore, studies on related chloro-substituted quinolinones have demonstrated nucleophilic substitution of the chloro group by various nucleophiles. For example, 4-chloro-8-methylquinolin-2(1H)-one undergoes reactions with nucleophiles like thiourea, hydrazine (B178648), and amines to yield the corresponding 4-substituted products. mdpi.comresearchgate.net This highlights the reactivity of the quinolinone core towards nucleophilic attack, a reactivity that would be enhanced by the presence of a nitro group in this compound.

Radical Reactions and Their Role in Cinnolinone Transformations

While specific radical reactions involving this compound are not extensively documented, the general principles of radical chemistry suggest potential transformations. Radical reactions typically proceed through initiation, propagation, and termination steps.

In the context of related heterocyclic systems, radical reactions have been utilized for their synthesis and functionalization. For instance, radical cyclization methods are employed in the synthesis of various heterocyclic compounds. It is conceivable that radical pathways could be designed for the synthesis or modification of the cinnolinone scaffold.

Reactivity of the Cinnolinone Core

The reactivity of the this compound molecule is not limited to the substituents on the aromatic ring. The cinnolinone core itself possesses reactive sites, namely the carbonyl group and the endocyclic nitrogen atoms.

Transformations Involving the Carbonyl Group of Cinnolinones

The carbonyl group at the 4-position of the cinnolinone ring is a key functional group that can undergo a variety of transformations. The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This can lead to nucleophilic addition reactions, where the C=O double bond is converted to a single bond, and the oxygen atom can be subsequently protonated to form a hydroxyl group. libretexts.org

Common reactions of carbonyl groups in similar heterocyclic systems include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org

Reaction with Organometallics: Grignard reagents and organolithium compounds can add to the carbonyl carbon, leading to the formation of tertiary alcohols after workup.

Wittig Reaction: The carbonyl group can be converted to an alkene using a phosphonium (B103445) ylide.

Formation of Imines and Hydrazones: Reaction with primary amines or hydrazine can lead to the formation of C=N bonds. libretexts.org

The specific reactivity of the carbonyl group in this compound would be influenced by the electronic effects of the nitro and methyl groups.

Reactions at Endocyclic Nitrogen Atoms (N1, N2) of the Cinnoline Scaffold

The cinnoline ring contains two nitrogen atoms, both of which can potentially participate in chemical reactions. The N1 nitrogen, being part of an amide-like system (a vinylogous amide), can be deprotonated by a strong base to form an anion. This anion can then act as a nucleophile in reactions such as N-alkylation or N-acylation. youtube.com The use of bases like sodium hydride is common for the deprotonation of N-H groups in heterocyclic compounds, followed by reaction with an alkyl halide. youtube.com

The N2 nitrogen atom, being part of an azo-like linkage, is generally less nucleophilic than N1. However, its lone pair of electrons contributes to the aromaticity of the ring system. Reactions involving this nitrogen are less common but could potentially occur under specific conditions, possibly involving coordination to metal centers or in certain types of rearrangements.

Electrophilic and Nucleophilic Attack on the Cinnolinone Aromatic Ring

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic attack is significantly influenced by the electronic properties of its substituents. The inherent characteristics of the cinnolinone core, combined with the powerful electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group, create a complex pattern of reactivity.

Electrophilic Aromatic Substitution:

The benzene ring of the cinnolinone system is generally less reactive towards electrophiles than benzene itself due to the electron-withdrawing effect of the fused pyridazinone ring. The presence of a nitro group at the 5-position further deactivates the ring towards electrophilic aromatic substitution. galaxy.ai This deactivation is a consequence of the strong electron-withdrawing resonance and inductive effects of the nitro group, which reduce the electron density of the aromatic π-system, making it less attractive to electrophiles. libretexts.org

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the aromatic ring in this compound, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This type of reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex formed during the attack of the nucleophile. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com The nitro group is particularly effective at this stabilization, especially when it is ortho or para to a suitable leaving group. wikipedia.orglibretexts.orgyoutube.com

In the case of this compound, a nucleophile could potentially attack the ring and displace a leaving group, if one were present at a position activated by the nitro group. For instance, if a halogen were present at the 6- or 8-position, it would be ortho or para to the nitro group, respectively, and thus a good candidate for nucleophilic displacement. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. organicchemistrytutor.comyoutube.com

Specific Transformations of the Methyl and Nitro Substituents of this compound

Beyond the reactions on the aromatic ring, the methyl and nitro substituents on this compound have their own characteristic reactivities that allow for further chemical modifications.

Reactions of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the 8-position is benzylic, which makes it more reactive than a typical alkyl methyl group. This increased reactivity allows for a range of transformations.

Oxidation:

The benzylic methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. Reagents commonly used for the oxidation of benzylic methyl groups include potassium permanganate (B83412) (KMnO₄) and chromic acid. The resulting 5-nitro-4(1H)-one-cinnoline-8-carboxylic acid would be a valuable intermediate for further functionalization. The reactivity of the methyl group in cinnoline derivatives has been noted, suggesting that such transformations are feasible. rsc.org The vigorous oxidation of methylquinolines to form pyridine (B92270) carboxylic acid derivatives provides a relevant analogy for this transformation. youtube.com

Halogenation:

The methyl group can also undergo free-radical halogenation at the benzylic position. libretexts.org This reaction is typically initiated by UV light or a radical initiator and involves the substitution of one or more hydrogen atoms of the methyl group with a halogen, such as chlorine or bromine. libretexts.orgyoutube.com The selectivity of the halogenation can be controlled to some extent by the choice of the halogenating agent, with bromination being generally more selective than chlorination for the substitution of the most reactive hydrogen. masterorganicchemistry.com This would lead to the formation of 8-(halomethyl)-, 8-(dihalomethyl)-, or 8-(trihalomethyl)-5-nitrocinnolin-4(1H)-one derivatives, which are versatile synthetic intermediates.

Reduction and Other Chemical Reactions of the Nitro Group

The nitro group at the 5-position is a key functional group that can be readily transformed into an amino group, which dramatically alters the electronic properties and reactivity of the molecule.

Reduction to an Amine:

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can accomplish this conversion for this compound to yield 5-amino-8-methylcinnolin-4(1H)-one. The choice of reagent can be critical to ensure chemoselectivity, especially given the presence of the reducible cinnolinone ring. scispace.comrsc.org

Commonly employed methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. masterorganicchemistry.com This is often a clean and efficient method.

Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective reagents for this reduction. youtube.comyoutube.com

Tin(II) Chloride: Stannous chloride (SnCl₂) is a mild and often chemoselective reducing agent that can reduce nitro groups in the presence of other reducible functionalities. stackexchange.com

Sodium Hydrosulfite (Na₂S₂O₄): This reagent is also known for the selective reduction of nitro groups.

The successful reduction of the nitro group opens up a wide range of subsequent chemical modifications of the resulting amino group, such as diazotization followed by substitution, acylation, and alkylation. The reduction of nitro groups to amines is a crucial step in the synthesis of various biologically active compounds. mdpi.com The selective reduction of one nitro group in polynitro compounds often depends on steric hindrance and the electronic environment provided by other substituents. stackexchange.com

Spectroscopic Characterization and Structural Elucidation of 8 Methyl 5 Nitrocinnolin 4 1h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical method for determining the structure of organic molecules in solution. longdom.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. uncw.edu For 8-Methyl-5-nitrocinnolin-4(1H)-one, a thorough NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is essential for unambiguous structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to one another. In the ¹H NMR spectrum of a cinnolinone derivative like this compound, distinct signals are expected for the aromatic protons, the methyl group protons, and the N-H proton. uncw.edu

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methyl group, as well as the inherent electronic effects of the cinnolinone ring system. Generally, protons on an aromatic ring appear in the downfield region of the spectrum, typically between δ 6.0 and 9.0 ppm. uncw.edu The N-H proton of the lactam functionality is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. ualberta.ca The methyl group protons at the C-8 position would resonate in the upfield region, likely as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| N-H | 9.0 - 12.0 | Broad Singlet |

| CH₃ | 2.0 - 2.5 | Singlet |

Note: These are predicted values based on typical ranges for similar functional groups and structures.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish between different carbon atoms. oregonstate.edu

For this compound, distinct signals are anticipated for each of the nine carbon atoms in the molecule, unless symmetry renders some carbons chemically equivalent. masterorganicchemistry.comyoutube.com The carbonyl carbon (C=O) of the cinnolinone ring is expected to resonate at the most downfield position, typically in the range of δ 160-180 ppm. oregonstate.edu The aromatic carbons will appear in the δ 110-160 ppm region, with their specific shifts influenced by the attached substituents (nitro and methyl groups). The carbon atom bearing the nitro group (C-5) would be shifted downfield, while the carbon attached to the methyl group (C-8) would experience an upfield shift. The methyl carbon itself will appear at the most upfield region of the spectrum. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 180 |

| Aromatic-C | 110 - 160 |

| Aromatic-C-NO₂ | 140 - 150 |

| Aromatic-C-CH₃ | 130 - 140 |

| CH₃ | 15 - 25 |

Note: These are predicted values based on typical ranges for similar functional groups and structures.

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are invaluable. longdom.orgiajps.com Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) provide through-bond connectivity information.

A COSY experiment would reveal correlations between coupled protons. youtube.comlibretexts.org For instance, it would show which aromatic protons are adjacent to each other, aiding in the assignment of the substitution pattern on the benzene (B151609) ring.

An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. nih.gov These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The carbonyl (C=O) stretching vibration of the lactam ring typically appears as a strong band in the region of 1650-1700 cm⁻¹. The presence of the nitro (NO₂) group will give rise to two strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. The N-H stretching vibration of the amide is expected to be observed as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| C=O (Lactam) | Stretching | 1650 - 1700 (strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 (strong) |

| NO₂ | Symmetric Stretching | 1345 - 1385 (strong) |

Note: These are expected frequency ranges based on typical values for these functional groups.

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. researchgate.net It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibration of the nitro group is often a very strong and characteristic band in the Raman spectrum. rsc.orgspectroscopyonline.com The aromatic ring vibrations also typically show strong Raman signals. acs.org The C=O stretch will also be present, although its intensity can vary. This technique is particularly useful for studying aromatic and nitro-containing compounds. aip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For a molecule like this compound, both hard and soft ionization techniques provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the molecule, revealing information about its structural components.

For this compound (molar mass: 205.18 g/mol ), the molecular ion peak [M]⁺˙ would be expected at m/z 205. The fragmentation pattern would likely involve characteristic losses of small neutral molecules and radicals. Key fragmentation pathways for cinnoline (B1195905) and nitroaromatic compounds include:

Loss of N₂: The cinnoline ring can readily lose a molecule of nitrogen (28 Da). nist.gov

Loss of NO₂ and NO: Nitroaromatic compounds typically show fragments corresponding to the loss of a nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).

Loss of CO: The lactam carbonyl group in the cinnolinone ring can be eliminated as carbon monoxide (28 Da).

Loss of CH₃: The methyl group can be lost as a methyl radical (CH₃, 15 Da).

These fragmentation processes can occur sequentially, leading to a series of daughter ions that help in structural confirmation.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |

| [M]⁺˙ | 205 | - |

| [M - NO]⁺ | 175 | NO |

| [M - N₂]⁺˙ | 177 | N₂ |

| [M - NO₂]⁺ | 159 | NO₂ |

| [M - CO]⁺˙ | 177 | CO |

| [M - N₂ - CO]⁺˙ | 149 | N₂, CO |

| [M - NO₂ - CO]⁺ | 131 | NO₂, CO |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation. wikipedia.org This is particularly useful for confirming the molecular weight of a compound. ESI-MS can be run in either positive or negative ion mode.

Given the presence of the acidic N-H proton in the cinnolinone ring and the electron-withdrawing nitro group, this compound is expected to be readily ionized in negative ion mode, forming the deprotonated molecule [M-H]⁻. In positive ion mode, it could form the protonated molecule [M+H]⁺ or adducts with cations from the solvent, such as [M+Na]⁺.

The fragmentation of ions generated by ESI can be induced in the collision cell of a tandem mass spectrometer (MS/MS). For the [M-H]⁻ ion of this compound (m/z 204), collision-induced dissociation (CID) would likely result in the loss of the nitro group. nih.gov The fragmentation of nitroaromatic compounds in negative ESI-MS often involves the loss of NO and NO₂, which can lead to the formation of distonic radical anions. nih.gov

Table 2: Predicted ESI-MS Data for this compound

| Ion Mode | Adduct | m/z (Predicted) | Ion Type |

| Negative | [M-H]⁻ | 204 | Pseudomolecular Ion |

| Positive | [M+H]⁺ | 206 | Pseudomolecular Ion |

| Positive | [M+Na]⁺ | 228 | Sodium Adduct |

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be complex, showing multiple absorption bands corresponding to various electronic transitions within the aromatic system. The core cinnolinone structure is a chromophore, and its electronic properties are modulated by the electron-donating methyl group and the powerful electron-withdrawing nitro group.

The expected transitions include:

π → π* transitions: These high-energy transitions occur within the aromatic π-system of the fused rings. They typically appear as intense absorption bands in the UV region.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. These are generally lower in energy and intensity than π → π* transitions and may appear as a shoulder or a distinct band at longer wavelengths.

For comparison, the parent cinnoline molecule exhibits UV absorption maxima. nist.gov The presence of the nitro group is expected to cause a bathochromic (red) shift of the absorption bands due to the extension of the conjugated system.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax Range (nm) | Associated Chromophore |

| π → π | 230 - 280 | Benzene and Pyridazinone Rings |

| π → π | 300 - 350 | Extended Conjugated System |

| n → π* | > 380 | C=O, N=N, NO₂ groups |

Fluorescence and Phosphorescence Spectroscopy Studies of Cinnoline Compounds

Fluorescence is the emission of light from a molecule after it has absorbed photons and been excited to a singlet electronic state. Phosphorescence is a similar process but involves an excited triplet state.

Many heterocyclic aromatic compounds, including certain quinoline (B57606) and cinnoline derivatives, are known to be fluorescent. nih.govresearchgate.net The fluorescence properties, such as quantum yield and emission wavelength, are highly sensitive to the molecular structure and the solvent environment. researchgate.net Push-pull systems, containing both electron-donating and electron-withdrawing groups, can exhibit interesting solvatochromic fluorescence properties.

However, the presence of a nitro group in an aromatic system often leads to the quenching of fluorescence. The nitro group can promote intersystem crossing from the excited singlet state to the triplet state or provide a pathway for non-radiative decay, thus significantly reducing or eliminating fluorescence. Therefore, this compound is predicted to be weakly fluorescent or non-fluorescent.

While fluorescence may be quenched, the efficient intersystem crossing promoted by the nitro group could potentially lead to observable phosphorescence at low temperatures in a rigid matrix, although this is not a guaranteed outcome. Studies on related long-wavelength fluorophores have focused on developing dyes that absorb and emit in the visible or near-infrared region to avoid biological autofluorescence. sciforum.net

X-ray Crystallography for Solid-State Structural Determination of Cinnolinone Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not available, analysis of related cinnolinone and heterocyclic derivatives allows for predictions of its solid-state characteristics. nih.govresearchgate.net

Key structural features would include:

Planarity: The fused cinnolinone ring system is expected to be largely planar.

Hydrogen Bonding: The N-H group of the lactam and the oxygen atoms of the carbonyl and nitro groups are capable of acting as hydrogen bond donors and acceptors, respectively. It is highly probable that intermolecular N-H···O=C or N-H···O=N hydrogen bonds would be a dominant feature in the crystal packing, leading to the formation of dimers or extended chains. nih.gov

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The crystal system could range from triclinic to monoclinic or orthorhombic, which are common for such organic molecules.

Table 4: Typical Crystallographic Parameters for Cinnolinone-like Heterocycles

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic (e.g., P2₁/c) | Common for planar organic molecules |

| Hydrogen Bonding | N-H···O interactions | Key motif for supramolecular assembly |

| π-π Stacking Distance | 3.3 - 3.8 Å | Indicates stabilizing aromatic interactions |

| Torsion Angles | Near 0° for the bicyclic system | Confirms planarity of the core structure |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

The purity and isolation of the synthesized compound, this compound, are critical steps to ensure the accuracy of subsequent spectroscopic characterization and any further studies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for this purpose. These methods allow for the separation of the target compound from unreacted starting materials, byproducts, and other impurities, as well as for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. For a cinnolinone derivative such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. bohrium.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

The development of a successful HPLC method involves the optimization of several parameters, including the choice of the stationary phase (e.g., C18, C8), the composition of the mobile phase (isocratic or gradient elution), the flow rate, and the detector wavelength. researchgate.net UV detection is often suitable for compounds containing chromophores, such as the nitro-substituted aromatic system in this compound. The retention time (Rt) of the compound is a key parameter for its identification under specific chromatographic conditions. The purity of the compound can be assessed by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

For the isolation of this compound on a larger scale, preparative HPLC can be utilized. This technique employs larger columns and higher flow rates to separate and collect fractions of the pure compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time (Rt) | 5.8 min |

| Purity (as % Peak Area) | >98% |

Note: This data is illustrative and serves as a typical example for the analysis of a compound of this nature.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While many heterocyclic compounds may require derivatization to increase their volatility and thermal stability, GC-MS can provide high-resolution separation and definitive structural information through mass spectral data. mdpi.com In GC, the sample is vaporized and separated in a capillary column coated with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

The applicability of GC-MS to this compound would depend on its thermal stability and volatility. If the compound is prone to degradation at the high temperatures used in the GC inlet and column, derivatization might be necessary. The resulting mass spectrum would be invaluable for confirming the molecular weight and fragmentation pattern of the compound, thus verifying its structure.

Table 2: Hypothetical GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

| Expected Molecular Ion [M]⁺ | m/z 205 |

Note: This data is hypothetical and represents typical starting conditions for a GC-MS analysis of a novel compound.

By employing a combination of these chromatographic techniques, the purity of this compound can be rigorously assessed, and the compound can be effectively isolated, which are essential prerequisites for its unambiguous structural elucidation through spectroscopic methods. The use of semi-preparative HPLC, in particular, can yield highly pure samples of the individual isomers if any are present. researchgate.net

Computational Chemistry and Theoretical Studies on 8 Methyl 5 Nitrocinnolin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on molecular systems, providing a detailed picture of electron distribution and its implications for molecular properties and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of cinnoline (B1195905) derivatives. By approximating the electron density, DFT calculations can accurately predict a range of properties. For the 8-Methyl-5-nitrocinnolin-4(1H)-one system, DFT would be employed to determine optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT calculations can elucidate reactivity descriptors such as global hardness, softness, electronegativity, and chemical potential. These descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to accept or donate electrons in a chemical reaction.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for calculating molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide benchmark data for the geometry and electronic properties of this compound. These methods are particularly useful for obtaining highly accurate energies and for studying systems where electron correlation effects are significant.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound dictates its physical and biological properties. Molecular modeling techniques are used to perform conformational analysis, identifying the most stable conformations of the molecule. By systematically rotating the rotatable bonds, such as the one connecting the methyl group to the cinnoline ring, a potential energy surface can be generated. This surface reveals the global and local energy minima, corresponding to the most probable conformations of the molecule in the gas phase or in solution. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the following parameters can be calculated:

NMR Chemical Shifts: By calculating the magnetic shielding tensors using methods like GIAO (Gauge-Including Atomic Orbital), it is possible to predict the 1H and 13C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the proposed structure and assign specific resonances to individual atoms.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies. These calculations, typically performed at the DFT level, help in the assignment of the vibrational modes of the molecule, providing a deeper understanding of the bonding and functional groups present.

A comparison of calculated and experimental vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and other systematic errors in the calculations.

| Computational Method | Spectroscopic Parameter | Typical Application for this compound |

| GIAO (DFT) | 1H and 13C NMR Chemical Shifts | Structural verification and signal assignment. |

| DFT | Vibrational Frequencies (IR/Raman) | Assignment of functional group vibrations and confirmation of molecular structure. |

Reaction Pathway and Transition State Analysis

Computational chemistry provides a powerful means to explore the reactivity of this compound by mapping out potential reaction pathways. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. This type of analysis can be used to predict the most likely products of a reaction and to understand the underlying mechanistic details. For instance, the susceptibility of the nitro group to reduction or the reactivity of the methyl group could be investigated through these methods.

Intermolecular Interactions and Crystal Packing Studies

The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface can be colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

| Interaction Type | Typical Percentage Contribution (based on similar structures) |

| H···H | 50-60% |

| C···H/H···C | 20-30% |

| O···H/H···O | 10-20% |

| N···H/H···N | < 5% |

Derivatization and Analog Development of the 8 Methyl 5 Nitrocinnolin 4 1h One Scaffold

Strategies for Functional Group Modification on the Cinnolinone Ring

The inherent functionalities of 8-Methyl-5-nitrocinnolin-4(1H)-one, namely the nitro group, the methyl group, and the lactam function within the cinnolinone core, are primary targets for chemical modification to generate structural diversity.

The nitro group at the C5 position is a versatile handle for a variety of transformations. Its strong electron-withdrawing nature activates the aromatic ring, influencing its reactivity. A primary modification strategy involves the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or sodium dithionite. The resulting 5-amino-8-methylcinnolin-4(1H)-one is a key intermediate for further derivatization, including diazotization followed by Sandmeyer reactions to introduce a range of substituents (halogens, cyano, hydroxyl), or acylation and sulfonylation to form amides and sulfonamides.

The methyl group at the C8 position, while generally less reactive, can be functionalized through free-radical halogenation, for instance using N-bromosuccinimide (NBS), to yield an 8-(bromomethyl) derivative. This benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution by a variety of nucleophiles, thereby allowing the introduction of diverse functional groups such as ethers, esters, amines, and azides.

The lactam functionality within the cinnolinone ring offers another site for modification. The N1-position can be alkylated or acylated under appropriate basic conditions. Furthermore, the carbonyl group at C4 can potentially undergo reactions typical of ketones, although its reactivity is modulated by the adjacent nitrogen atoms. Conversion of the carbonyl to a thiocarbonyl group using reagents like Lawesson's reagent would yield the corresponding 8-methyl-5-nitrocinnolin-4(1H)-thione, opening up another avenue for derivatization.

| Starting Material | Reagent(s) | Product | Modification Type |

| This compound | SnCl₂ / HCl | 5-Amino-8-methylcinnolin-4(1H)-one | Nitro Group Reduction |

| This compound | NBS / AIBN | 8-(Bromomethyl)-5-nitrocinnolin-4(1H)-one | Methyl Group Functionalization |

| This compound | NaH / Alkyl halide | 1-Alkyl-8-methyl-5-nitrocinnolin-4(1H)-one | N-Alkylation |

| This compound | Lawesson's Reagent | 8-Methyl-5-nitrocinnolin-4(1H)-thione | Carbonyl to Thiocarbonyl |

Introduction of Diverse Substituents at Peripheral Positions

Beyond the modification of existing functional groups, the introduction of new substituents at other positions of the cinnolinone core is crucial for exploring the structure-activity relationships. The primary sites for the introduction of new substituents are the C3, C6, and C7 positions of the this compound skeleton.

The C3 position offers a unique opportunity for substitution. For instance, a common strategy for the synthesis of 3-substituted cinnolin-4(1H)-ones involves the cyclization of appropriately substituted phenylhydrazones. By starting with a different acyl group in the precursor, a variety of substituents can be installed at the C3 position. Alternatively, direct functionalization of the C3 position of the pre-formed cinnolinone ring might be achievable through metallation-electrophile quench sequences, although this would require careful optimization of reaction conditions.

Another approach for introducing diversity is through cross-coupling reactions. For example, if a halogen atom is present on the cinnolinone ring, Suzuki, Heck, or Buchwald-Hartwig coupling reactions can be employed to form carbon-carbon or carbon-nitrogen bonds, respectively, thereby introducing a wide array of aryl, vinyl, or amino substituents.

| Position | Reaction Type | Potential Substituent | Example Reagents |

| C6/C7 | Electrophilic Halogenation | -Cl, -Br | Cl₂, Br₂ / Lewis Acid |

| C6/C7 | Nitration | -NO₂ | HNO₃ / H₂SO₄ |

| C3 | Cyclization Precursor Modification | -Aryl, -Alkyl | Substituted Phenylhydrazones |

| C6/C7 (from halo-derivative) | Suzuki Coupling | -Aryl, -Heteroaryl | Arylboronic acid / Pd catalyst |

Heterocyclic Ring Annulation onto the Cinnolinone Core

The construction of fused heterocyclic systems by annulating another ring onto the this compound scaffold can lead to novel chemical entities with potentially enhanced biological properties. This can be achieved by utilizing the existing functional groups as handles for ring-forming reactions.

For example, the 5-amino derivative, obtained from the reduction of the nitro group, can serve as a key intermediate for building a new heterocyclic ring. Condensation of the 5-amino group with 1,3-dicarbonyl compounds can lead to the formation of a fused pyrimidine (B1678525) ring, yielding pyrimido[4,5-c]cinnoline derivatives. Similarly, reaction with α-haloketones could lead to the formation of a fused imidazole (B134444) or pyrazine (B50134) ring.

The C3 and C4 positions of the cinnolinone ring can also participate in annulation reactions. For instance, if a suitable two-carbon unit is introduced at the C3 position, it could undergo cyclization with the N1-nitrogen to form a fused five-membered ring. Moreover, the lactam carbonyl at C4 and a suitably functionalized substituent at C5 could be used to construct a new ring spanning these two positions.

| Starting Derivative | Annulation Strategy | Fused Heterocycle | Example Reagents for Annulation |

| 5-Amino-8-methylcinnolin-4(1H)-one | Condensation with β-dicarbonyl | Pyrimidine | Acetylacetone, Diethyl malonate |

| 5-Amino-8-methylcinnolin-4(1H)-one | Reaction with α-haloketone | Imidazole/Pyrazine | Chloroacetone, Phenacyl bromide |

| 3-Substituted Cinnolinone | Intramolecular Cyclization | Fused Azole | Introduction of a side chain with a terminal nucleophile |

Synthesis of Polycyclic Cinnolinone Systems

The synthesis of more complex polycyclic systems incorporating the this compound core represents a significant step towards creating structurally novel and diverse chemical libraries. These strategies often involve multi-step sequences and the application of modern synthetic methodologies.

One approach involves the construction of additional aromatic or heteroaromatic rings onto the existing cinnolinone framework. For instance, a derivative bearing a strategically placed amino and a carboxyl group could undergo intramolecular amide bond formation to create a new fused lactam ring.

Transition metal-catalyzed annulation reactions are powerful tools for the construction of polycyclic systems. researchgate.netacs.org For example, a cinnolinone derivative bearing a halogen and a suitably positioned alkene or alkyne could undergo intramolecular Heck or Sonogashira coupling to form a new carbocyclic or heterocyclic ring. Rhodium-catalyzed C-H activation and annulation is another emerging strategy for the synthesis of complex fused heterocycles. researchgate.netacs.org

Furthermore, cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, could be employed to build new rings onto the cinnolinone scaffold, provided that a suitable diene or dipolarophile functionality is incorporated into the molecule. The synthesis of polycyclic cinnoline (B1195905) derivatives has been reported, showcasing the feasibility of creating complex ring systems. mdpi.com

| Synthetic Strategy | Description | Potential Polycyclic System |

| Intramolecular Cyclization | Formation of new rings from existing or introduced functional groups. | Benzo[c]cinnoline (B3424390) derivatives |

| Transition Metal-Catalyzed Annulation | Palladium or Rhodium-catalyzed C-C or C-heteroatom bond formation to construct new rings. researchgate.netacs.org | Fused carbocyclic or heterocyclic systems |

| Cycloaddition Reactions | [4+2] or [3+2] cycloadditions to form new six- or five-membered rings. | Complex bridged or fused ring systems |

Structure Property Relationship Spr Studies of 8 Methyl 5 Nitrocinnolin 4 1h One Analogs

Impact of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of the 8-Methyl-5-nitrocinnolin-4(1H)-one scaffold are profoundly influenced by the electronic nature of its substituents. The cinnoline (B1195905) ring system possesses two nitrogen atoms, which, along with the electron-withdrawing nitro group and the electron-donating methyl group, dictate the molecule's behavior in chemical reactions.

The reactivity of a substituted benzene (B151609) ring is largely governed by the interplay of induction and resonance effects of its substituents. Electron-donating groups, such as the methyl group at the C-8 position, tend to increase the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution. msu.edu Conversely, electron-withdrawing groups, like the potent nitro group at C-5, decrease the ring's electron density, deactivating it towards electrophiles but activating it for nucleophilic aromatic substitution (NAS). masterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the powerful deactivating effect of the nitro group is expected to dominate, making electrophilic attack on the benzene portion of the molecule significantly less favorable than in unsubstituted benzene. However, this same group makes the ring susceptible to attack by strong nucleophiles. masterorganicchemistry.com The presence of strong electron-withdrawing groups, particularly at positions ortho and para to a leaving group, can significantly stabilize the negatively charged intermediate (a Meisenheimer complex) formed during a NAS reaction, thereby accelerating the process. masterorganicchemistry.com

Influence of Structural Modifications on Spectroscopic Characteristics

Structural modifications to the cinnolin-4(1H)-one framework lead to predictable changes in their spectroscopic signatures, which are essential for characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are routinely used to elucidate the structures of these derivatives. pnrjournal.comijper.org

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the aromatic protons are highly sensitive to the electronic environment. The electron-withdrawing nitro group at C-5 is expected to exert a strong deshielding effect, causing protons on the same ring (e.g., at C-6 and C-7) to resonate at a lower field (higher ppm) compared to the parent cinnolinone. Conversely, the electron-donating methyl group at C-8 would cause a slight upfield shift for nearby protons. In ¹³C NMR, the same trends apply, with carbons attached to or near the nitro group being shifted downfield.

Computational Correlation: Modern computational methods, particularly Density Functional Theory (DFT), can accurately predict spectroscopic properties. By calculating parameters like gauge-independent atomic orbital (GIAO) chemical shifts (for NMR) and using time-dependent DFT (TD-DFT) for electronic transitions (for UV-Vis), a strong correlation between calculated and experimental spectra can be achieved for complex heterocyclic molecules. nih.gov

The following table illustrates the expected shifts in spectroscopic signals upon substitution, based on general principles.

| Substituent Change on Cinnolinone Core | Expected ¹H NMR Shift (for ortho/para protons) | Expected UV-Vis λmax Shift |

| Addition of Nitro Group (e.g., at C-5) | Downfield (to higher ppm) | Bathochromic (to longer wavelength) |

| Addition of Methyl Group (e.g., at C-8) | Upfield (to lower ppm) | Hypsochromic (to shorter wavelength) or slight Bathochromic |

| Replacement of Methyl with Ethyl | Minimal change, slight downfield possible | Minimal change |

| Replacement of Nitro with Amino | Significant Upfield (to lower ppm) | Hypsochromic (to shorter wavelength) |

Correlation between Molecular Structure and Physicochemical Properties

Physicochemical properties such as acidity (pKa), lipophilicity (log P), and solubility are critical determinants of a molecule's behavior in a biological system. These properties are directly correlated with the molecular structure of cinnolinone analogs. springernature.com

Acidity (pKa): The parent cinnoline molecule is a weak base with a reported pKa of 2.64. pnrjournal.com The cinnolin-4(1H)-one structure is weakly acidic due to the N-H proton, which can be deprotonated. The substituents on the ring modulate this acidity. The strongly electron-withdrawing nitro group will stabilize the conjugate base through induction and resonance, thereby increasing the acidity of the N-H proton (i.e., lowering its pKa) compared to the unsubstituted cinnolinone. The electron-donating methyl group would have the opposite, albeit weaker, effect, slightly decreasing the acidity (increasing the pKa).

The table below summarizes the expected influence of substituents on these key physicochemical properties.

| Structural Modification | Expected Change in pKa (of N-H) | Expected Change in Lipophilicity (log P) | Expected Change in Aqueous Solubility |

| This compound | Baseline | Baseline | Baseline |

| Replace -NO₂ with -NH₂ | Increase (less acidic) | Decrease | Increase |

| Replace -CH₃ with -H | Slight Decrease (more acidic) | Decrease | Slight Increase |

| Replace -CH₃ with -CF₃ | Significant Decrease (more acidic) | Increase | Decrease |

Computational Approaches to Structure-Property Relationship Prediction

Computational chemistry provides powerful tools for predicting and rationalizing the structure-property relationships of molecules like this compound, often before they are synthesized. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) are two prominent approaches. nih.gov

Density Functional Theory (DFT): DFT calculations are used to determine the electronic structure and geometry of molecules. From these calculations, a host of properties can be derived:

Molecular Geometry: Optimization of the molecular structure provides bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting reactivity. aaup.edu

Spectra: As mentioned earlier, DFT can predict IR, NMR, and UV-Vis spectra with good accuracy. nih.gov

For this compound, a DFT study would likely show a high degree of electron deficiency around the nitro group and the adjacent carbons, confirming them as potential sites for nucleophilic attack.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models are statistical tools that correlate variations in the chemical structure of a series of compounds with a measured activity or property. rsc.orgnih.gov To build a QSAR model for cinnolinone analogs, one would:

Generate a set of analogs with diverse substituents.

Calculate a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) for each analog.

Measure the desired property (e.g., reactivity, pKa, log P).

Use statistical methods like Multiple Linear Regression (MLR) to build an equation that relates the descriptors to the property.

Such models, once validated, can be used to predict the properties of new, unsynthesized analogs, guiding the design of molecules with optimized characteristics. For example, a QSAR model could identify the key steric and electronic features that maximize a desired property, directing synthetic efforts. nih.gov

Future Research Directions and Unexplored Avenues in Cinnolinone Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Cinnolinones

The synthesis of complex cinnolinone structures, such as 8-Methyl-5-nitrocinnolin-4(1H)-one, often relies on classical methods that may involve harsh reaction conditions, multi-step procedures, and the generation of significant chemical waste. A key area for future research is the development of novel and sustainable synthetic routes. The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for these investigations. chemistryjournals.net

Future synthetic strategies could focus on:

Catalytic C-H Activation/Annulation Reactions: Exploring transition-metal-catalyzed C-H activation of appropriately substituted anilines or related precursors, followed by annulation with a suitable partner to construct the cinnolinone core in a single step. This approach would offer high atom and step economy.

Microwave-Assisted Organic Synthesis (MAOS): Investigating the use of microwave irradiation to accelerate reaction rates, improve yields, and potentially enable the use of more environmentally benign solvents.

Flow Chemistry: Developing continuous flow processes for the synthesis of nitrocinnolinones. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Illustrative Comparison of Synthetic Methodologies for Complex Cinnolinones

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic C-H Activation | High atom economy, reduced steps | Catalyst cost and sensitivity, regioselectivity control |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability, potential for localized overheating |

| Flow Chemistry | Enhanced safety, precise control, scalability | Initial setup cost, potential for clogging |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability, substrate scope |

Investigation of New Chemical Transformations and Reactivity Patterns for Nitrocinnolinones

The chemical reactivity of the this compound scaffold is largely uncharted territory. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group, along with the inherent reactivity of the cinnolinone core, suggests a rich landscape for chemical transformations.

Future research should systematically investigate:

Reduction of the Nitro Group: Exploring selective reduction of the nitro group to an amino group would open up a vast array of subsequent derivatization possibilities, including amide formation, sulfonamide synthesis, and diazotization followed by substitution.

Nucleophilic Aromatic Substitution (SNAr): Investigating the potential for nucleophilic displacement of the nitro group or other suitable leaving groups on the aromatic ring.

Cross-Coupling Reactions: Utilizing the existing functionalities to participate in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity.

Reactions at the N1-Position: Exploring alkylation, arylation, and acylation at the N1-position of the cinnolinone ring to modulate the compound's physicochemical properties.

Application of Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Unambiguous structural elucidation is paramount in chemical research. While standard techniques like 1D NMR (¹H and ¹³C) and mass spectrometry are fundamental, the complexity of novel cinnolinone derivatives necessitates the application of more advanced spectroscopic methods.

Future structural characterization efforts should routinely employ:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the definitive assignment of all proton and carbon signals, especially in complex substitution patterns. ipb.ptnumberanalytics.com These techniques provide crucial information about proton-proton and proton-carbon connectivities over one or more bonds. researchgate.net

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of newly synthesized compounds with high accuracy.

X-ray Crystallography: To determine the single-crystal X-ray structure, providing unambiguous proof of constitution and stereochemistry, as well as insights into intermolecular interactions in the solid state.

Vibrational Spectroscopy (FT-IR and Raman): To identify and confirm the presence of key functional groups and to potentially study intermolecular interactions such as hydrogen bonding.

An illustrative table of expected spectroscopic data for the title compound is provided below.

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, aromatic protons, and the N-H proton. Chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all nine carbon atoms, including the methyl, aromatic, and carbonyl carbons. chemicalbook.com |

| HRMS | A molecular ion peak corresponding to the exact mass of C₉H₇N₃O₃. chemicalbook.com |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching, aromatic C-H stretching, and N-O stretching of the nitro group. |

Deeper Theoretical Insights through High-Level Computational Studies

Computational chemistry offers a powerful lens to understand the electronic structure, reactivity, and potential properties of molecules, guiding experimental design and interpreting results. High-level computational studies on this compound are a crucial and unexplored avenue.

Future computational investigations should include:

Density Functional Theory (DFT) Calculations: To optimize the molecular geometry, calculate spectroscopic properties (NMR, IR), and analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic structure and reactivity. ekb.egekb.eg The HOMO-LUMO energy gap can provide insights into the molecule's stability and potential for electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack, thereby predicting reactivity.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and intermolecular interactions.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its potential interactions with biological macromolecules, such as enzymes or receptors.

Exploration of New Derivatization Pathways and Scaffold Modifications

The this compound scaffold is a versatile platform for the generation of compound libraries for biological screening. A systematic exploration of derivatization pathways is essential to probe the structure-activity relationship (SAR).

Key future derivatization strategies include:

Functionalization of the Amino Group (post-reduction): As mentioned earlier, conversion of the nitro group to an amine opens up a plethora of possibilities for introducing diverse chemical moieties.

Modification of the Methyl Group: While more challenging, functionalization of the methyl group through, for example, radical halogenation followed by nucleophilic substitution, could provide access to novel analogues.

Scaffold Hopping: Utilizing the cinnolinone core as a starting point for the design of related but structurally distinct heterocyclic systems. This could involve ring-opening and ring-closing strategies to access novel scaffolds with potentially different biological profiles.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of nitrocinnolinones, paving the way for the discovery of new chemical entities with valuable applications.

Q & A

Q. What are the common synthetic routes for 8-Methyl-5-nitrocinnolin-4(1H)-one, and what critical reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with cinnoline precursors. Key steps include nitration at the 5-position and methylation at the 8-position. For example:

Nitration : Use nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .

Methylation : Employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Critical factors include reagent stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require iterative adjustment of these parameters.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. The nitro group deshields adjacent protons, while methyl groups show distinct singlets .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts. Mass spectrometry (ESI+) confirms molecular ion peaks .

- X-ray Crystallography : For unambiguous structural confirmation, single crystals grown via slow evaporation (e.g., in ethanol) are analyzed .

Q. How do the nitro and methyl substituents influence the compound’s reactivity in further functionalization?

Methodological Answer:

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3- and 7-positions. Reduction (e.g., H₂/Pd-C) yields amino derivatives for downstream applications .

- Methyl Group : Steric hindrance at the 8-position limits reactivity at adjacent sites. Comparative studies with unsubstituted analogs (via TLC monitoring) clarify substituent effects .

Advanced Research Questions

Q. How can computational modeling guide the study of this compound’s reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can model nitro group polarization .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to optimize reaction conditions. COMSOL Multiphysics integration allows real-time adjustment of parameters like temperature .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Systematic Variability Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data, identifying outliers and confounding variables. Bayesian models can weight studies by methodological rigor .

Q. What experimental design strategies optimize synthesis yield while minimizing side reactions?

Methodological Answer:

- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix. For example, varying Pd-C catalyst (0.5–2 mol%) and H₂ pressure (1–3 atm) in nitro reductions .

- Response Surface Methodology (RSM) : Fit data to quadratic models (e.g., using MATLAB) to identify optimal conditions. Central composite designs reduce experimental runs by 30–50% .

Q. How can theoretical frameworks in medicinal chemistry guide hypothesis-driven research on this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Link substituent effects (e.g., nitro → amino conversion) to target binding (e.g., kinase inhibition). Molecular docking (AutoDock Vina) predicts interactions with ATP-binding pockets .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from nitro groups) using tools like Schrodinger’s Phase. Validate with in vitro assays .

Q. What advanced techniques integrate spectroscopic data with computational models for mechanistic studies?

Methodological Answer:

- In Situ FT-IR Monitoring : Track intermediate formation during nitration/methylation. Compare experimental spectra with DFT-calculated vibrational modes to validate mechanisms .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps. Data from LC-MS/MS can be modeled via Eyring plots to estimate activation parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.